3-(Imidazol-5-yl)lactate

Metabolomics Histidine metabolism Biomarker normalization

3-(Imidazol-5-yl)lactate (imidazolelactate, ImLA) is the conjugate base of 3-(imidazol-5-yl)lactic acid, a 2-hydroxy monocarboxylic acid belonging to the imidazolyl carboxylic acids and derivatives class. It is a normally occurring, quantitatively dominant urinary metabolite of L-histidine in mammals, arising from the NAD(P)H-dependent reduction of imidazol-5-yl-pyruvate by lactate dehydrogenase (EC 1.1.1.27) or dedicated imidazol-pyruvate reductase.

Molecular Formula C6H7N2O3-
Molecular Weight 155.13 g/mol
Cat. No. B1234319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Imidazol-5-yl)lactate
Molecular FormulaC6H7N2O3-
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)[O-])O
InChIInChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1
InChIKeyACZFBYCNAVEFLC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Imidazol-5-yl)lactate: A Critical Imidazole Metabolite for Histidine Pathway Research and Biomarker Development


3-(Imidazol-5-yl)lactate (imidazolelactate, ImLA) is the conjugate base of 3-(imidazol-5-yl)lactic acid, a 2-hydroxy monocarboxylic acid belonging to the imidazolyl carboxylic acids and derivatives class . It is a normally occurring, quantitatively dominant urinary metabolite of L-histidine in mammals, arising from the NAD(P)H-dependent reduction of imidazol-5-yl-pyruvate by lactate dehydrogenase (EC 1.1.1.27) or dedicated imidazol-pyruvate reductase . Unlike its structural analogs imidazoleacetic acid and imidazolepropionic acid, ImLA represents a metabolic dead-end in mammalian systems that is not further degraded by endogenous enzymes, making it a stable and specific readout of histidine catabolic flux .

Why Procuring a Generic Imidazole Carboxylic Acid Cannot Substitute for 3-(Imidazol-5-yl)lactate


Despite sharing the imidazole ring scaffold, the histidine-derived imidazole carboxylic acids—3-(imidazol-5-yl)lactate (ImLA), imidazole-4-acetate (IAA), and imidazole-4-propionate (ImP)—exhibit fundamentally divergent metabolic routing, enzymatic recognition, and clinical biomarker associations that preclude interchangeable use. ImLA is the quantitatively dominant urinary imidazole metabolite (2.2-fold higher baseline concentration than IAA in adult urine) and serves as a mammalian metabolic dead-end, whereas IAA is actively metabolized by imidazoleacetate 4-monooxygenase and ImP is a gut-microbiota-derived insulin signaling modulator elevated in type 2 diabetes . These distinctions are not cosmetic: they dictate which compound is appropriate as an internal standard in targeted metabolomics, which serves as a valid histidine pathway probe, and which carries confounding metabolic activities that compromise assay interpretability .

Quantitative Evidence Guide: 3-(Imidazol-5-yl)lactate Differentiation from Closest Analogs


ImLA Exhibits ~2.2-Fold Higher Baseline Urinary Concentration Than Imidazoleacetic Acid in Normal Adults

In normal adult human urine, 3-(imidazol-5-yl)lactate (ImLA) is present at a mean concentration of 5.6 µmol/mmol creatinine (range 3.5–7.0), which is approximately 2.2-fold higher than the mean concentration of imidazoleacetic acid (IAA) at 2.602 µmol/mmol creatinine (range 0.645–4.525) . This quantitative dominance means ImLA is the more analytically abundant and readily quantifiable imidazole metabolite for LC-MS/MS or HPLC-based assays, reducing the need for sample pre-concentration and improving signal-to-noise ratios in routine urinary metabolomic profiling .

Metabolomics Histidine metabolism Biomarker normalization

Imidazoleacetate 4-Monooxygenase Discriminates ImLA 2.5-Fold Less Efficiently Than Imidazolepropionate

At imidazoleacetate 4-monooxygenase (EC 1.14.13.5) from Pseudomonas sp., 3-(imidazol-5-yl)lactate serves as a poor alternative substrate, exhibiting only 4% relative activity compared to the natural substrate 4-imidazoleacetate (set to 100%). By comparison, imidazolepropionate shows 10% relative activity under identical assay conditions . This 2.5-fold difference in enzymatic turnover (4% vs. 10%) demonstrates that the hydroxyl group on the lactate side chain of ImLA introduces a steric or electronic penalty not present in the propionate analog, providing a clear structural basis for divergent metabolic routing .

Enzyme kinetics Substrate specificity Histidine catabolism

ImLA Displays a Biphasic Oxidative Stress Response Distinct from the Monophasic Pro-Oxidant Effect of L-Histidine

In cerebral cortex homogenates from 30-day-old Wistar rats, L-β-imidazolelactic acid (the (S)-enantiomer of the target compound) produced antioxidant effects at high concentrations (5–10 mM) as measured by reduced chemiluminescence, while at low concentrations (0.5–1 mM) it paradoxically enhanced chemiluminescence, indicating a biphasic dose-response relationship. In contrast, L-histidine produced only pro-oxidant effects, significantly increasing chemiluminescence and reducing total radical-trapping antioxidant potential (TRAP) at concentrations of 2.5 mM and higher; no antioxidant window was observed for histidine at any concentration tested (0.1–10 mM) . This qualitative difference in redox behavior—antioxidant at pharmacological concentrations vs. exclusively pro-oxidant—directly informs compound selection for studies investigating imidazole-mediated neuroprotection.

Neurochemistry Oxidative stress Histidinemia

ImLA Is a Mammalian Metabolic Dead-End, Whereas Imidazolepropionate and Imidazoleacetate Undergo Active Catabolism

3-(Imidazol-5-yl)lactate, once formed via NADH-dependent reduction of imidazol-5-yl-pyruvate by mammalian lactate dehydrogenase, does not undergo further degradation by mammalian enzyme systems; it is excreted as a terminal metabolite . This contrasts sharply with imidazole-4-acetate, which is hydroxylated by imidazoleacetate 4-monooxygenase (EC 1.14.13.5) to 5-hydroxy-4-imidazoleacetate en route to aspartate , and with imidazole-4-propionate, which is converted to urocanate by urocanate reductase (urdA) in gut bacteria and subsequently enters the histidine degradation pathway . This metabolic fate compartmentalization—mammalian dead-end (ImLA) vs. bacterially metabolized (ImP)—makes ImLA uniquely suitable as a stable, non-reactive tracer for quantifying endogenous histidine catabolic flux without confounding contributions from downstream metabolism.

Metabolic pathway analysis Mammalian metabolism Gut-microbiome axis

Divergent Clinical Biomarker Utility: ImLA Elevation in B12/Folate Deficiency vs. ImP Elevation in Type 2 Diabetes and Cardiovascular Disease

Quantitative clinical metabolomics data demonstrate that 3-(imidazol-5-yl)lactate and imidazolepropionate serve non-overlapping biomarker roles. Urinary ImLA excretion is elevated 3-fold during pregnancy and is an established indicator of folic acid and vitamin B12 deficiency . In contrast, serum imidazolepropionate is elevated in type 2 diabetes (T2D) patients: median 0.028 µM (IQR 0.016–0.059, n=140) vs. normal glucose tolerance subjects: median 0.020 µM (IQR 0.013–0.033, n=359; P<0.001), and in cardiovascular disease patients: median 0.037 µM vs. 0.025 µM in controls (P<0.001 after adjustment) . Imidazoleacetic acid, meanwhile, is primarily associated with CNS GABAergic signaling as a GABA-T inhibitor (Ki = 0.34 mM) and GABAC receptor antagonist . This clinical indication segregation means procurement of ImLA for nutritional biomarker development avoids the confounding insulin signaling pharmacology inherent to ImP.

Clinical biochemistry Biomarker discovery Vitamin deficiency

High-Impact Procurement Scenarios Where 3-(Imidazol-5-yl)lactate Provides Irreplaceable Value


Targeted LC-MS/MS Urinary Metabolomics: Use ImLA as the Preferred Endogenous Histidine Pathway Normalizer

For quantitative urinary metabolomics panels monitoring histidine catabolic flux, 3-(imidazol-5-yl)lactate is the optimal internal reference metabolite because its native urinary concentration (5.6 µmol/mmol creatinine) is 2.2-fold higher than imidazoleacetic acid , minimizing the need for pre-analytical sample concentration. Its status as a mammalian metabolic dead-end ensures that measured concentrations reflect true endogenous production without confounding downstream enzymatic consumption, unlike imidazoleacetate or imidazolepropionate .

Enzymology Studies Requiring a Selective Substrate for Imidazolelactate Dehydrogenase (EC 1.1.1.111) Distinct from Lactate Dehydrogenase

In enzyme characterization workflows, ImLA enables unambiguous discrimination of imidazolelactate dehydrogenase (EC 1.1.1.111) activity from broad-specificity L-lactate dehydrogenase (EC 1.1.1.27). The kinetic evidence that ImLA is oxidized by its dedicated dehydrogenase with a 58% activity ratio when using NADH vs. NADPH cofactor , combined with its 4% relative cross-reactivity at imidazoleacetate 4-monooxygenase vs. 10% for imidazolepropionate , provides orthogonal selectivity criteria for assay validation that generic imidazole acids cannot satisfy.

Neurochemical Oxidative Stress Research Using a Biphasic Redox Tool Compound

For investigations of imidazole-mediated neuroprotection in histidinemia or cerebral oxidative stress models, L-β-imidazolelactic acid uniquely provides a concentration-dependent switch from pro-oxidant (0.5–1 mM) to antioxidant (5–10 mM) activity in cerebral cortex preparations . This biphasic behavior is not exhibited by L-histidine, which is exclusively pro-oxidant across the full concentration range tested . Researchers requiring a tool to dissect histidine-dependent vs. histidine-independent redox mechanisms in neural tissue should prioritize ImLA over histidine itself or other imidazole metabolites.

Clinical Assay Development for Nutritional B12/Folate Deficiency Screening

3-(Imidazol-5-yl)lactate offers a specific biomarker readout for vitamin B12 and folate deficiency, with urinary levels increasing 3-fold during pregnancy and in documented deficiency states . In contrast, imidazolepropionate is confounded by its association with insulin resistance and type 2 diabetes (serum levels 0.028 µM vs. 0.020 µM in controls; P<0.001) . For diagnostic kit manufacturers or clinical chemistry laboratories, selecting ImLA as the analytical target avoids the false-positive risk introduced by ImP's microbiota-driven metabolic disease associations.

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